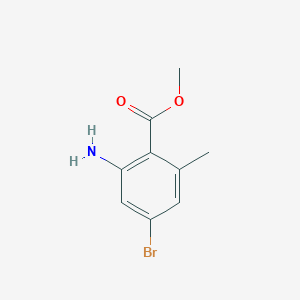
2-Amino-3,4,5-trifluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,5-trifluorobenzamide is a fluorinated aromatic amide with the molecular formula C7H5F3N2O This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, along with an amino group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5-trifluorobenzamide typically involves the introduction of fluorine atoms into the benzene ring followed by the incorporation of the amino and amide groups. One common synthetic route involves the following steps:
Fluorination: The starting material, such as 3,4,5-trifluorobenzoic acid, is subjected to fluorination reactions to introduce the fluorine atoms at the desired positions on the benzene ring.
Amidation: The fluorinated benzoic acid is then converted to the corresponding benzamide through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine to yield the benzamide.
Amination: The final step involves the introduction of the amino group at the 2-position of the benzene ring. This can be accomplished through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,5-trifluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The amino and amide groups can participate in oxidation and reduction reactions. For example, the amino group can be oxidized to form nitro derivatives, while the amide group can be reduced to form amines.
Condensation Reactions: The amide group can undergo condensation reactions with various electrophiles, leading to the formation of imides, lactams, and other cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.
Scientific Research Applications
2-Amino-3,4,5-trifluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique fluorinated structure makes it a valuable scaffold for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical properties.
Material Science: Fluorinated aromatic amides are used in the synthesis of advanced materials, including polymers and liquid crystals, due to their thermal stability and unique electronic properties.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide, leveraging its fluorinated structure to enhance efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5-trifluorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact molecular pathways involved can vary based on the specific target and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-difluorobenzamide
- 2-Amino-3,5-difluorobenzamide
- 2-Amino-4-fluorobenzamide
- 3,4,5-Trifluorobenzamide
Comparison
Compared to similar compounds, 2-Amino-3,4,5-trifluorobenzamide is unique due to the presence of three fluorine atoms on the benzene ring. This high degree of fluorination can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2-amino-3,4,5-trifluorobenzamide |
InChI |
InChI=1S/C7H5F3N2O/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H2,12,13) |
InChI Key |
WQIMALNWXDJQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


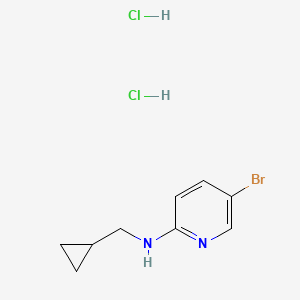
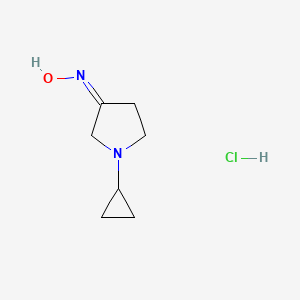





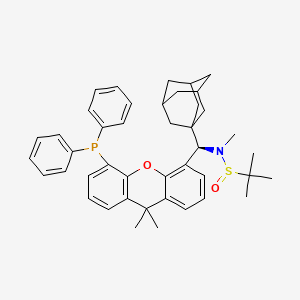
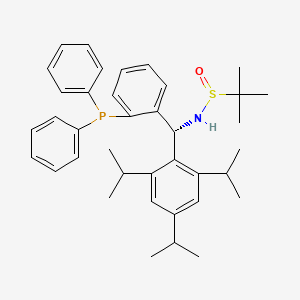



![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
